Fevipiprant Acyl Glucuronide-13CD3

Description

Properties

Molecular Formula |

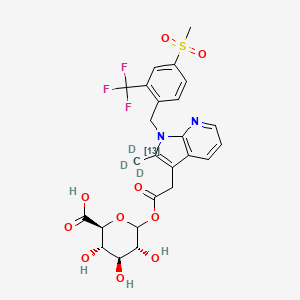

C25H25F3N2O10S |

|---|---|

Molecular Weight |

606.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H25F3N2O10S/c1-11-15(9-17(31)39-24-20(34)18(32)19(33)21(40-24)23(35)36)14-4-3-7-29-22(14)30(11)10-12-5-6-13(41(2,37)38)8-16(12)25(26,27)28/h3-8,18-21,24,32-34H,9-10H2,1-2H3,(H,35,36)/t18-,19-,20+,21-,24?/m0/s1/i1+1D3 |

InChI Key |

MBOKRTPEPUPMNS-RMHXTNHCSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Fevipiprant Precursor

The preparation of this compound begins with the synthesis of Fevipiprant itself. According to patent CN106188040A, Fevipiprant is synthesized through a multi-step organic synthesis process involving:

Step 1: Condensation Reaction

2-amino-3-bromopyridine reacts with 4-mesyl-2-trifluoromethylbenzaldehyde to form a Schiff base intermediate. This is followed by a reduction step to obtain bromo-N-(3-(4-(mesyl)-2-(trifluoromethyl)phenyl)pyridine-2-amine.

Reaction conditions include use of organic inert solvents such as aromatic hydrocarbons, haloalkanes, alcohols, ethers, or solvent-free conditions, with catalysts like p-methylbenzenesulfonic acid or mineral acids at temperatures ranging from 0 to 150°C.Step 2: Ring Closure Reaction

The bromo intermediate undergoes a Liv Ullmann-type ring closure with methyl ester levulinate or acetyl ethyl propionate to form Fevipiprant, specifically N-[1-(4-(alkane sulfonyl)-2-trifluoromethyl)-2-methyl isophthalic acid H-pyrrolo-[2,3-b]pyridin-3-yl] acetic acid.

This step involves saponification or decarboxylation to yield the final Fevipiprant molecule.

| Step | Reaction Description | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation and reduction | 2-amino-3-bromopyridine, 4-mesyl-2-trifluoromethylbenzaldehyde, catalyst (e.g., p-toluenesulfonic acid) | 0–150°C, organic inert solvent or solvent-free |

| 2 | Liv Ullmann ring closure | Bromo intermediate, methyl ester levulinate or acetyl ethyl propionate | Saponification or decarboxylation |

Glucuronidation to Form this compound

The critical step to obtain this compound is the glucuronidation of the acyl group of Fevipiprant, incorporating stable isotopes carbon-13 and deuterium (13CD3) for labeling.

Enzymatic Glucuronidation

This process mimics hepatic metabolism, where UDP-glucuronic acid (UDPGA) serves as the glucuronic acid donor, and UDP-glucuronosyltransferase enzymes catalyze the transfer to Fevipiprant's acyl group. The reaction involves nucleophilic attack by the hydroxyl group of glucuronic acid on the electrophilic carbon of the Fevipiprant acyl moiety.In Vitro Biosynthesis Protocol (modified from established methods)

- Incubation mixture includes Fevipiprant substrate (20 µM), human liver microsomes or recombinant UGT isoforms (0.2–1 mg/mL), UDPGA (3.2 mg/mL), alamethicin (50 µg/mL), MgCl2 (5 mM), and D-saccharolactone (1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

- Incubation is performed at 37°C for 2 hours in shaking water bath.

- Reaction is quenched with acetonitrile and centrifuged to isolate the glucuronide product.

Stable Isotope Labeling

The glucuronic acid moiety used for conjugation is isotopically labeled with carbon-13 and deuterium at the methyl position (13CD3), enabling the formation of this compound. This labeling facilitates sensitive detection in pharmacokinetic studies.

| Parameter | Description | Value/Condition |

|---|---|---|

| Substrate concentration | Fevipiprant | 20 µM |

| Enzyme source | Human liver microsomes or recombinant UGT isoforms | 0.2–1 mg/mL protein |

| Co-factors | UDP-glucuronic acid, alamethicin, MgCl2, D-saccharolactone | 3.2 mg/mL UDPGA; 50 µg/mL alamethicin; 5 mM MgCl2; 1 mg/mL D-saccharolactone |

| Buffer | Potassium phosphate buffer | 0.1 M, pH 7.4 |

| Temperature | Incubation | 37°C |

| Time | Incubation duration | 2 hours |

Purification and Stability Considerations

- After incubation, the reaction mixture is centrifuged, and the supernatant containing this compound is collected.

- The glucuronide can be lyophilized and re-suspended for further analysis or use.

- Stability studies indicate that acyl glucuronides are prone to acyl migration and rearrangement (anomerization, isomerization), which can affect their detection and quantification. Therefore, samples are often analyzed promptly or stabilized by acidification (e.g., 0.1–1% formic acid) during quenching to minimize degradation.

Enzymatic Isoform Specificity

Reaction phenotyping studies reveal that multiple UGT isoforms, including UGT1A1, UGT1A3, UGT2B7, UGT2B15, and UGT2B17, may contribute to glucuronidation of carboxylic acid drugs like Fevipiprant. This diversity in enzymatic activity underscores the importance of selecting appropriate enzyme sources for in vitro synthesis to mimic in vivo metabolism accurately.

Research Findings and Analytical Data

Analytical Characterization

- Mass spectrometry confirms the molecular weight of approximately 538.5 g/mol for this compound.

- LC-MS/MS analysis detects multiple peaks corresponding to positional isomers due to acyl migration, a common phenomenon in acyl glucuronides.

- Stability assays show a half-life consistent with other acyl glucuronides, with degradation minimized under acidic quenching conditions.

Summary and Professional Insights

The preparation of this compound is a sophisticated process combining classical organic synthesis of the Fevipiprant precursor with enzymatic glucuronidation incorporating stable isotopes. The enzymatic step requires careful control of reaction conditions and enzyme selection to yield the labeled acyl glucuronide metabolite with high specificity and stability.

This compound serves as a vital tool in drug metabolism and pharmacokinetic research, enabling precise tracking of Fevipiprant metabolism and interaction studies. The preparation methods are well-established in the literature and supported by enzymology, organic synthesis, and analytical chemistry disciplines.

This comprehensive review integrates patent synthesis routes, enzymatic glucuronidation protocols, and analytical characterization to provide a professional and authoritative resource on the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Fevipiprant Acyl Glucuronide-13CD3 undergoes several types of chemical reactions, including:

Hydrolysis: The acyl glucuronide can hydrolyze back to Fevipiprant and glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, potentially forming protein adducts.

Common Reagents and Conditions

Hydrolysis: Typically occurs under acidic or basic conditions.

Transacylation: Can occur in the presence of nucleophiles such as amino acids or proteins.

Major Products Formed

Hydrolysis: Fevipiprant and glucuronic acid.

Transacylation: Protein adducts and other acylated products.

Scientific Research Applications

Fevipiprant Acyl Glucuronide-13CD3 is primarily used in scientific research to study the metabolism and pharmacokinetics of Fevipiprant. Its applications include:

Chemistry: Understanding the chemical stability and reactivity of acyl glucuronides.

Biology: Investigating the metabolic pathways and enzyme interactions involved in glucuronidation.

Medicine: Evaluating the safety and efficacy of Fevipiprant in clinical trials for conditions such as asthma

Industry: Developing improved drug formulations and delivery methods.

Mechanism of Action

Fevipiprant Acyl Glucuronide-13CD3 exerts its effects by inhibiting the binding of prostaglandin D2 to the DP2 receptor. This inhibition disrupts the inflammatory cascade, reducing inflammation and improving symptoms in conditions like asthma . The molecular targets involved include the DP2 receptor and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Acyl Glucuronides

Structural and Functional Analogues

Acyl glucuronides share a common metabolic pathway but differ in parent drug origin and substituents. Key analogs include:

- Bezafibrate Acyl Glucuronide : Derived from the lipid-lowering drug Bezafibrate.

- 13-cis-Acitretin Glucuronide : A metabolite of Acitretin, used in psoriasis treatment.

Table 1: Structural and Functional Comparison

Degradation Kinetics and Stability

Acyl glucuronides are prone to hydrolysis and rearrangement, impacting their pharmacokinetic reliability. highlights that di-methylated acyl glucuronides exhibit longer degradation half-lives (t1/2 = 23.3 h) compared to their glucoside analogs (t1/2 = 16 h) . While specific data for this compound are unavailable, its deuterated structure may enhance stability by reducing hydrogen-deuterium exchange rates, a hypothesis supported by isotope effects observed in similar compounds.

In contrast, non-deuterated analogs like Bezafibrate Acyl Glucuronide rely on intrinsic structural features (e.g., methyl substitutions) for stability, which may vary depending on the parent drug’s substituents .

Key Research Findings

- Isotope Labeling Advantages: Deuterated analogs like this compound reduce matrix effects in bioanalysis, enhancing method sensitivity and accuracy compared to non-labeled analogs .

- Stability Trends : Di-methylation in acyl glucuronides increases half-life by ~45% compared to glucosides, suggesting structural modifications significantly influence metabolic stability .

Q & A

Q. What is Fevipiprant Acyl Glucuronide-13CD3 and why is it significant in pharmacokinetic studies?

this compound is a stable isotope-labeled metabolite of fevipiprant, a prostaglandin D2 receptor antagonist. The ¹³CD3 labeling enables precise tracking of its pharmacokinetic behavior in mass spectrometry, distinguishing it from endogenous compounds and unlabeled metabolites. This is critical for studying systemic exposure, clearance pathways, and metabolite stability in clinical trials . Acyl glucuronides like this are pharmacologically inactive but may contribute to toxicity via protein adduct formation, necessitating rigorous monitoring .

Q. How should researchers handle this compound to ensure sample integrity during pharmacokinetic studies?

Due to its pH- and temperature-dependent instability, biological samples containing this metabolite must be processed immediately. Recommendations include:

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Key considerations:

- Use of deuterated internal standards (e.g., ¹³CD3-labeled analogs) to correct for matrix effects.

- Chromatographic separation optimized to resolve isomers formed via intramolecular acyl migration.

- Validation parameters (e.g., precision, recovery) should adhere to FDA/EMA guidelines for metabolite quantification .

Advanced Research Questions

Q. How can researchers differentiate between enzymatic hydrolysis and chemical rearrangement of this compound in vitro?

Experimental designs should include:

- β-glucuronidase inhibition : Compare metabolite stability in human liver microsomes with/without inhibitors like saccharic acid 1,4-lactone.

- pH-controlled incubations : Acyl migration occurs more rapidly at alkaline pH (e.g., pH 8–9), while enzymatic hydrolysis is pH-neutral.

- Time-course analysis : Isomerization follows pseudo-first-order kinetics, whereas enzymatic degradation plateaus due to enzyme saturation .

Q. What strategies mitigate analytical interference from this compound isomerization during LC-MS/MS quantification?

To address isomerization:

Q. How does the isotopic labeling in this compound facilitate distinction between endogenous and drug-derived metabolites in mass spectrometry?

The ¹³C and deuterium (D) atoms create a distinct mass shift (e.g., +3 Da for ¹³CD3), enabling unambiguous identification in complex biological matrices. This is particularly valuable for:

Q. What in vitro models are appropriate for assessing the toxicological potential of this compound protein adducts?

Recommended models include:

Q. How should researchers design crossover studies to evaluate the impact of renal/hepatic impairment on this compound pharmacokinetics?

Key considerations for study design:

- Patient stratification : Include cohorts with mild-to-severe renal/hepatic dysfunction (e.g., CKD stages 3–5, Child-Pugh B/C).

- Dosing protocols : Administer fevipiprant with concomitant stable isotope-labeled glucuronide to control for variable metabolic rates.

- Endpoint analysis : Measure glucuronide-to-parent drug ratios in plasma and urine to assess clearance pathway contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.